molecular formula C14H19N3O4 B2684231 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea CAS No. 891115-32-5

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea

Cat. No.: B2684231
CAS No.: 891115-32-5
M. Wt: 293.323
InChI Key: FZDWENCMHWIGKG-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. The compound features a pyrrolidinone ring substituted with a 3,4-dimethoxyphenyl group and a methylurea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-keto ester or a γ-amino acid derivative.

    Substitution with 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable electrophile, such as 3,4-dimethoxybenzyl chloride.

    Introduction of the Methylurea Moiety: The final step involves the reaction of the substituted pyrrolidinone with methyl isocyanate or a similar reagent to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be utilized in studies investigating its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethan-1-one oxime: A compound with a similar aromatic substitution pattern but different functional groups.

    3,4-Dimethoxyphenethylamine: A compound with a similar aromatic substitution pattern but different core structure.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar aromatic substitution and additional functional groups.

Uniqueness

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is unique due to its combination of a pyrrolidinone ring, a 3,4-dimethoxyphenyl group, and a methylurea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest interactions with various biological targets, which may lead to therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, and its molecular weight is approximately 290.32 g/mol. The compound features a pyrrolidinone core, a dimethoxyphenyl group, and a methylurea moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC15H18N2O4C_{15}H_{18}N_{2}O_{4}
Molecular Weight290.32 g/mol
StructureStructure

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Initial studies suggest that it may modulate various biological pathways, potentially leading to therapeutic effects. For instance, compounds with similar structures have been shown to exhibit properties such as:

  • Antibacterial activity
  • Anticancer properties
  • Enzyme inhibition (e.g., acetylcholinesterase)

Pharmacological Studies

Research on similar compounds indicates that they can have significant pharmacological effects. For example, studies have demonstrated that derivatives with piperidine and oxadiazole moieties exhibit strong inhibitory activity against urease and acetylcholinesterase. These findings suggest that this compound may also possess similar enzyme inhibitory activities.

Case Study: Enzyme Inhibition

A comparative study of structurally related compounds showed varying degrees of enzyme inhibition:

Compound IDEnzyme InhibitedIC50 (µM)
Compound AAcetylcholinesterase2.14
Compound BUrease1.13
Compound CAcetylcholinesterase6.28

These results highlight the potential for developing new therapeutic agents based on the structural features of this compound.

Biological Activity

The biological activities reported for compounds related to this compound include:

  • Antibacterial Activity : Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, including HepG2 and HeLa cells.

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of related compounds revealed significant effects:

Cell LineIC50 (µg/mL)
HepG227 ± 3
HeLa40 ± 2
A54952 ± 2

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-15-14(19)16-9-6-13(18)17(8-9)10-4-5-11(20-2)12(7-10)21-3/h4-5,7,9H,6,8H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDWENCMHWIGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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